An In-Depth Technical Guide to the Basic Properties of 5,6,7,8-Tetrahydro-1,6-naphthyridine Hydrochloride
An In-Depth Technical Guide to the Basic Properties of 5,6,7,8-Tetrahydro-1,6-naphthyridine Hydrochloride
Abstract: The 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold is a privileged heterocyclic motif of significant interest to the pharmaceutical and drug development sectors. Its unique structural and electronic properties make it a versatile building block for a range of biologically active molecules. This technical guide provides an in-depth analysis of the fundamental properties of its hydrochloride salt, offering researchers and drug development professionals a comprehensive resource. We will explore its physicochemical characteristics, established synthetic routes with mechanistic insights, core biological activities, standard analytical workflows, and critical safety protocols. This document is designed to bridge foundational knowledge with practical application, empowering scientists to leverage this valuable scaffold in their research endeavors.
Section 1: Core Physicochemical Properties
5,6,7,8-Tetrahydro-1,6-naphthyridine hydrochloride is a bicyclic heteroaromatic amine. The core structure consists of a pyridine ring fused to a tetrahydropyridine ring. The presence of two nitrogen atoms—one a basic aliphatic secondary amine (N6) and the other a weakly basic pyridine nitrogen (N1)—defines its chemical behavior. The hydrochloride salt form enhances the compound's stability and aqueous solubility, making it highly suitable for research and development applications.
Key Property Summary
| Property | Data | Source(s) |
| Chemical Structure | --INVALID-LINK--[1] | |
| IUPAC Name | 5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride | --INVALID-LINK--[1] |
| CAS Number | 1187830-51-8 | --INVALID-LINK--[2] |
| Molecular Formula | C₈H₁₁ClN₂ | --INVALID-LINK--[2] |
| Molecular Weight | 170.64 g/mol | --INVALID-LINK--[2] |
| SMILES (Free Base) | C1CNCC2=C1N=CC=C2 | --INVALID-LINK--[1] |
Basicity, Solubility, and Stability
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Solubility: As a hydrochloride salt, the compound is expected to have good solubility in polar protic solvents such as water, methanol, and ethanol. Its solubility in nonpolar organic solvents like hexanes or diethyl ether would be negligible. This property is crucial for its use in biological assays and for purification via recrystallization.
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Stability: The hydrochloride salt is a stable, solid material under standard laboratory conditions. It should be stored in a tightly sealed container in a cool, dry place to prevent moisture absorption.[2] The tetrahydropyridine ring is saturated and generally stable, while the pyridine ring provides aromatic stability.
Section 2: Synthesis and Mechanistic Insights
The construction of the tetrahydronaphthyridine core is a critical step in the synthesis of numerous complex pharmaceutical agents. The most authoritative and widely employed method for creating such fused heterocyclic systems is the Pictet-Spengler reaction .[3][4]
The Pictet-Spengler Reaction: A Mechanistic Overview
Causality: The Pictet-Spengler reaction is the method of choice because it elegantly and efficiently forms the key tetrahydroisoquinoline or related heterocyclic ring system in a single, acid-catalyzed step.[3] It involves the condensation of a β-arylethylamine with an aldehyde or ketone to form a Schiff base (or iminium ion), which then undergoes an intramolecular electrophilic aromatic substitution to close the ring. For the 1,6-naphthyridine system, a 3-(2-aminoethyl)pyridine derivative serves as the starting amine. This reaction is highly valued for its atom economy and its ability to generate structural complexity from relatively simple precursors.[5] While classical Pictet-Spengler reactions are challenging for electron-deficient pyridines, radical-based variations have been developed to overcome this limitation.[6][7][8]
Self-Validating Protocol: Generalized Synthesis of the Core Scaffold
This protocol is a generalized representation based on established literature procedures.[5] Each step includes intrinsic checks to validate progress.
-
Step 1: Reactant Preparation & Dissolution
-
To a round-bottom flask equipped with a magnetic stirrer, add the 3-(2-aminoethyl)pyridine starting material (1.0 eq).
-
Dissolve the amine in a suitable solvent (e.g., a mixture of an alcohol and water).
-
Validation: A clear, homogenous solution should be observed.
-
-
Step 2: Acidification and Carbonyl Addition
-
Cool the solution in an ice bath (0 °C).
-
Slowly add a strong acid, such as concentrated hydrochloric acid, to catalyze the reaction.
-
Add the carbonyl compound (e.g., ethyl glyoxylate, ~1.1 eq) dropwise to the cooled, stirring solution.
-
Validation: A slight exotherm may be noted. The reaction mixture may change color or become cloudy as the iminium intermediate forms. Progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS by observing the consumption of the starting amine.
-
-
Step 3: Cyclization
-
Allow the reaction to warm to room temperature and then heat to reflux (typically 60-80 °C) for several hours (e.g., 4-24 h).
-
Validation: TLC or LC-MS analysis should show the formation of a new, more polar spot corresponding to the product and the near-complete disappearance of the starting materials.
-
-
Step 4: Work-up and Isolation
-
Cool the reaction mixture to room temperature.
-
Neutralize the excess acid by carefully adding a base (e.g., saturated sodium bicarbonate solution) until the pH is ~8-9.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) multiple times.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Validation: A crude product (oil or solid) is obtained.
-
-
Step 5: Purification and Salt Formation
-
Purify the crude free base using column chromatography on silica gel.
-
Dissolve the purified product in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate).
-
Add a solution of HCl in a solvent (e.g., 2M HCl in diethyl ether) dropwise until precipitation is complete.
-
Collect the resulting solid by filtration, wash with cold solvent, and dry under vacuum.
-
Validation: A crystalline white or off-white solid is obtained. The final structure and purity should be confirmed by NMR and MS analysis (See Section 4).
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Section 3: Core Biological Activities and Therapeutic Potential
The 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold is not merely a synthetic curiosity; it is a cornerstone in the development of potent modulators for critical biological targets. Its rigid, bicyclic structure presents a well-defined three-dimensional shape for interacting with protein binding pockets, while the nitrogen atoms provide key hydrogen bonding capabilities.
RORγt Inverse Agonists for Autoimmune Diseases
A primary application of this scaffold is in the design of inverse agonists for the Retinoic acid receptor-related Orphan Receptor gamma t (RORγt).[5]
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Mechanism of Action: RORγt is a master transcription factor essential for the differentiation of pro-inflammatory Th17 cells.[9][10] These cells produce cytokines like IL-17, which are major drivers of autoimmune diseases such as psoriasis, rheumatoid arthritis, and inflammatory bowel disease.[9] An inverse agonist binds to RORγt and stabilizes it in an inactive conformation.[11][12] This prevents the recruitment of co-activator proteins necessary for gene transcription, thereby suppressing Th17 cell development and reducing the production of inflammatory cytokines.[10] The tetrahydronaphthyridine core serves as the central scaffold from which other functional groups are appended to achieve high potency and selectivity for the RORγt ligand-binding domain.[5]
Allosteric HIV-1 Integrase Inhibitors (ALLINIs)
Derivatives of 5,6,7,8-tetrahydro-1,6-naphthyridine have also been developed as a novel class of antiretrovirals known as Allosteric HIV-1 Integrase Inhibitors (ALLINIs).[13]
-
Mechanism of Action: Unlike traditional inhibitors that target the enzyme's active site, ALLINIs bind to a different location on the HIV-1 integrase enzyme—specifically, at the binding site for the host protein LEDGF/p75.[14][15] This binding event does not block the catalytic site directly. Instead, it acts as a "molecular glue," inducing aberrant hyper-multimerization of the integrase protein.[16][17] This drug-induced aggregation prevents the proper formation of the viral core during particle maturation and disrupts subsequent steps like reverse transcription and integration in newly infected cells.[18] This allosteric mechanism represents a powerful strategy for combating HIV, including strains resistant to active-site inhibitors.[15]
Section 4: Analytical Characterization Workflow
Confirming the identity, purity, and structure of 5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride is paramount. A multi-technique approach ensures a self-validating system where each analysis provides complementary information.
Protocol for Spectroscopic and Chromatographic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy [19]
-
Objective: To confirm the covalent structure of the molecule by analyzing the chemical environment of all hydrogen (¹H) and carbon (¹³C) atoms.
-
Methodology:
-
Accurately weigh 5-10 mg of the hydrochloride salt.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical; D₂O is excellent for water-soluble salts but will exchange with N-H protons, causing their signals to disappear. DMSO-d₆ will show these protons.
-
Transfer the solution to a clean, dry NMR tube.
-
Acquire ¹H, ¹³C, and optionally 2D spectra (e.g., COSY, HSQC) on a high-field NMR spectrometer (≥400 MHz).
-
-
Expected Results: The ¹H NMR spectrum will show distinct signals for the aromatic protons on the pyridine ring and the aliphatic protons on the saturated ring, with characteristic chemical shifts and coupling patterns that confirm the connectivity.[20] The ¹³C NMR will show the expected number of carbon signals.
-
-
High-Resolution Mass Spectrometry (HRMS) [21][22]
-
Objective: To determine the exact mass of the molecule, which provides irrefutable confirmation of its elemental formula.
-
Methodology:
-
Prepare a dilute solution (~1 mg/mL) of the sample in a suitable solvent (e.g., methanol or acetonitrile/water).
-
Infuse the solution directly into an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).
-
Acquire the spectrum in positive ion mode.
-
-
Expected Results: The analysis will detect the protonated free base [C₈H₁₀N₂ + H]⁺. The measured mass should match the calculated theoretical mass to within 5 ppm, confirming the molecular formula C₈H₁₁N₂⁺.
-
-
High-Performance Liquid Chromatography (HPLC)
-
Objective: To assess the purity of the compound.
-
Methodology:
-
Develop a suitable reverse-phase HPLC method (e.g., C18 column with a mobile phase gradient of water/acetonitrile containing 0.1% TFA or formic acid).
-
Prepare a standard solution of the sample at a known concentration (e.g., 1 mg/mL).
-
Inject the solution and monitor the elution profile using a UV detector at a wavelength where the pyridine ring absorbs (e.g., ~260 nm).
-
-
Expected Results: A pure sample will show a single major peak. Purity is calculated as the area of the main peak divided by the total area of all peaks, and should typically be ≥95% for research use.[23]
-
Section 5: Safety, Handling, and Storage
As a heterocyclic amine derivative, 5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride requires careful handling. The safety information is extrapolated from safety data sheets (SDS) of structurally related pyridine and heterocyclic compounds.[24][25][26][27][28]
GHS Hazard Identification
| Hazard Class | GHS Statement | Precautionary Code |
| Skin Irritation | H315: Causes skin irritation. | P280, P302+P352 |
| Eye Irritation | H319: Causes serious eye irritation. | P280, P305+P351+P338 |
| Respiratory Irritation | H335: May cause respiratory irritation. | P261, P304+P340 |
| Acute Toxicity (Oral) | H302: Harmful if swallowed. | P270, P301+P312 |
Field-Proven Handling and Storage Protocols
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles when handling the solid or its solutions.
-
Engineering Controls: Handle the solid powder in a chemical fume hood or a ventilated enclosure to avoid inhalation of dust particles.
-
Handling Procedures: Avoid contact with skin and eyes. Wash hands thoroughly after handling. In case of skin contact, wash immediately with plenty of soap and water. If eye contact occurs, rinse cautiously with water for several minutes.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.
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